molecular formula C28H29ClN6O9 B1228529 8-Nitro-6-(2-chlorophenyl)-2,4-dihydro-2-(N-ethylpiperazin-1-yl)methylene-1H-imidazol(1,2-a)(1,4)benzodiazepine-1-one CAS No. 94219-41-7

8-Nitro-6-(2-chlorophenyl)-2,4-dihydro-2-(N-ethylpiperazin-1-yl)methylene-1H-imidazol(1,2-a)(1,4)benzodiazepine-1-one

Cat. No.: B1228529
CAS No.: 94219-41-7
M. Wt: 629.0 g/mol
InChI Key: IFQYUEWYONSODF-NYRCATDFSA-N
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Description

8-Nitro-6-(2-chlorophenyl)-2,4-dihydro-2-(N-ethylpiperazin-1-yl)methylene-1H-imidazol(1,2-a)(1,4)benzodiazepine-1-one, also known as this compound, is a useful research compound. Its molecular formula is C28H29ClN6O9 and its molecular weight is 629.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

94219-41-7

Molecular Formula

C28H29ClN6O9

Molecular Weight

629.0 g/mol

IUPAC Name

(2E)-6-(2-chlorophenyl)-2-[(4-ethylpiperazin-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C24H23ClN6O3.C4H6O6/c1-2-28-9-11-29(12-10-28)15-20-24(32)30-21-8-7-16(31(33)34)13-18(21)23(26-14-22(30)27-20)17-5-3-4-6-19(17)25;5-1(3(7)8)2(6)4(9)10/h3-8,13,15H,2,9-12,14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b20-15+;/t;1-,2-/m.1/s1

InChI Key

IFQYUEWYONSODF-NYRCATDFSA-N

SMILES

CCN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN1CCN(CC1)/C=C/2\C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

8-nitro-6-(2-chlorophenyl)-2,4-dihydro-2-(N-ethylpiperazin-1-yl)methylene-1H-imidazol(1,2-a)(1,4)benzodiazepine-1-one
RU 32007
RU-32007

Origin of Product

United States

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